molecular formula C8H8BrClO B12974789 2-Bromo-3-chloro-1-methoxy-4-methylbenzene

2-Bromo-3-chloro-1-methoxy-4-methylbenzene

Cat. No.: B12974789
M. Wt: 235.50 g/mol
InChI Key: MTMOQFGQIQYRTE-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-1-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-1-methoxy-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or distillation might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction Reactions: The bromine or chlorine atoms can be reduced to hydrogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide might yield 2-hydroxy-3-chloro-1-methoxy-4-methylbenzene.

Scientific Research Applications

2-Bromo-3-chloro-1-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-3-chloro-1-methoxy-4-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution or nucleophilic substitution. The molecular targets and pathways involved would vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-chloro-4-methylbenzene
  • 3-Bromo-4-chlorotoluene
  • 1-Bromo-3-chloro-4-methoxy-2-methylbenzene

Uniqueness

2-Bromo-3-chloro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

2-bromo-3-chloro-1-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3

InChI Key

MTMOQFGQIQYRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)Cl

Origin of Product

United States

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